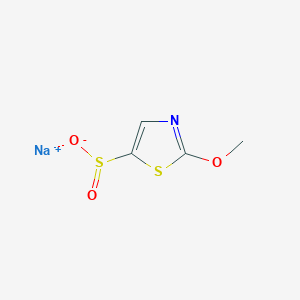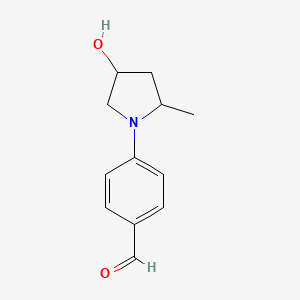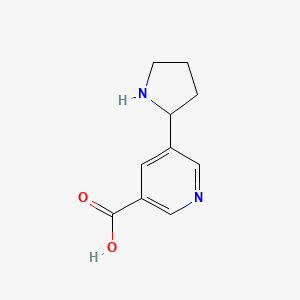
Sodium 2-methoxy-1,3-thiazole-5-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S₂ It is known for its unique structural features, which include a thiazole ring substituted with a methoxy group and a sulfinate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-sulfinate typically involves the reaction of 2-methoxy-1,3-thiazole with a suitable sulfinate source under controlled conditions. The reaction is often carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or recrystallization and quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium 2-methoxy-1,3-thiazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
2-Methoxy-1,3-thiazole: A related compound with similar structural features but lacking the sulfinate group.
Sodium 2-methoxy-1,3-thiazole-5-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium 2-methoxy-1,3-thiazole-5-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinate group makes it a versatile intermediate in various chemical reactions, distinguishing it from other thiazole derivatives.
Propiedades
Fórmula molecular |
C4H4NNaO3S2 |
|---|---|
Peso molecular |
201.2 g/mol |
Nombre IUPAC |
sodium;2-methoxy-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Clave InChI |
YBRJTKJRKGDUFQ-UHFFFAOYSA-M |
SMILES canónico |
COC1=NC=C(S1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![tert-butyl N-[4-(4-aminopiperidin-1-yl)-4-oxobutan-2-yl]-N-ethylcarbamate](/img/structure/B13163486.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)







